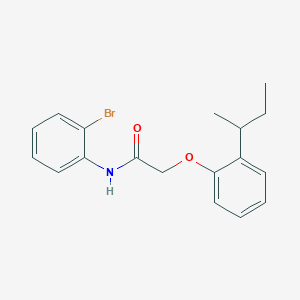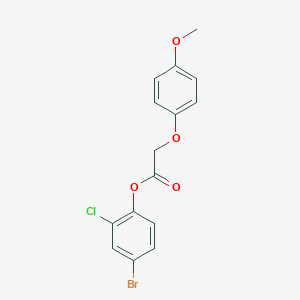![molecular formula C24H26N2O4S B320026 2-(2,6-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320026.png)
2-(2,6-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with a unique structure that combines phenoxy and sulfonamide functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Phenoxy Intermediate: The reaction begins with the preparation of 2,6-dimethylphenol, which is then reacted with chloroacetic acid under basic conditions to form 2-(2,6-dimethylphenoxy)acetic acid.
Sulfonamide Formation: The next step involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 4-aminophenylamine to form the sulfonamide intermediate.
Coupling Reaction: Finally, the phenoxyacetic acid intermediate is coupled with the sulfonamide intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
2-(2,6-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
2-(2,6-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(2,6-dimethylphenoxy)acetamide: Lacks the sulfonamide group, making it less effective in enzyme inhibition.
N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide: Lacks the phenoxy group, which may reduce its overall activity.
Uniqueness
2-(2,6-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide is unique due to the combination of phenoxy and sulfonamide functionalities, which provide a dual mode of action
属性
分子式 |
C24H26N2O4S |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
2-(2,6-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C24H26N2O4S/c1-16-8-13-22(19(4)14-16)26-31(28,29)21-11-9-20(10-12-21)25-23(27)15-30-24-17(2)6-5-7-18(24)3/h5-14,26H,15H2,1-4H3,(H,25,27) |
InChI 键 |
HMZLKQXOYLQPPE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=CC=C3C)C)C |
规范 SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=CC=C3C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B319943.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B319944.png)
![N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide](/img/structure/B319946.png)
![N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-3-phenylpropanamide](/img/structure/B319947.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B319952.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B319953.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B319954.png)
![N-[(2-bromophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B319956.png)
![N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide](/img/structure/B319957.png)
![N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide](/img/structure/B319958.png)
![N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B319960.png)

![N-[4-(anilinosulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B319964.png)
